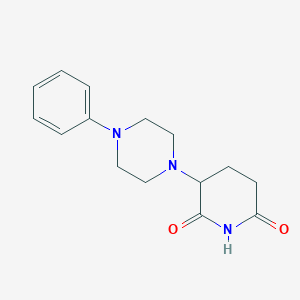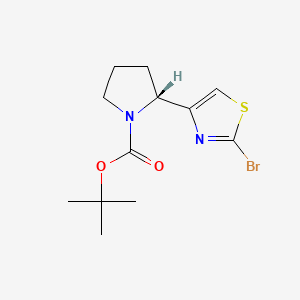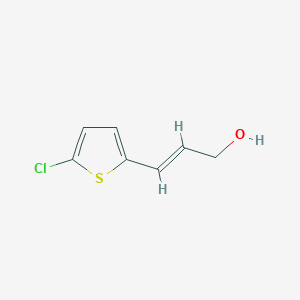
3-(5-Chlorothiophen-2-yl)prop-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Chlorothiophen-2-yl)prop-2-en-1-ol is an organic compound with the molecular formula C7H7ClOS It features a chlorinated thiophene ring attached to a prop-2-en-1-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chlorothiophen-2-yl)prop-2-en-1-ol typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with propargyl alcohol under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by a rearrangement to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as distillation or recrystallization may be employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Chlorothiophen-2-yl)prop-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond can be reduced to form the saturated alcohol.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under basic conditions.
Major Products Formed
Oxidation: 3-(5-Chlorothiophen-2-yl)prop-2-enal or 3-(5-Chlorothiophen-2-yl)prop-2-enoic acid.
Reduction: 3-(5-Chlorothiophen-2-yl)propan-1-ol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(5-Chlorothiophen-2-yl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: Utilized in the production of materials with specific electronic or optical properties, such as nonlinear optical materials
Mécanisme D'action
The mechanism of action of 3-(5-Chlorothiophen-2-yl)prop-2-en-1-ol depends on its application. In biochemical assays, it may act as a substrate or inhibitor of specific enzymes, interacting with the active site and affecting the enzyme’s activity. In materials science, its electronic properties are influenced by the conjugated system and the presence of the chlorine atom, which can affect the compound’s interaction with light and other electromagnetic radiation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(5-Chlorothiophen-2-yl)prop-2-enal
- 3-(5-Chlorothiophen-2-yl)prop-2-enoic acid
- 3-(5-Chlorothiophen-2-yl)propan-1-ol
- (E)-1-(5-Chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one
Uniqueness
3-(5-Chlorothiophen-2-yl)prop-2-en-1-ol is unique due to the presence of both a chlorinated thiophene ring and a prop-2-en-1-ol moiety. This combination imparts specific electronic and steric properties that can be exploited in various applications, such as the synthesis of nonlinear optical materials and the development of bioactive compounds .
Propriétés
Formule moléculaire |
C7H7ClOS |
|---|---|
Poids moléculaire |
174.65 g/mol |
Nom IUPAC |
(E)-3-(5-chlorothiophen-2-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C7H7ClOS/c8-7-4-3-6(10-7)2-1-5-9/h1-4,9H,5H2/b2-1+ |
Clé InChI |
ILGIMGCEZPHPPZ-OWOJBTEDSA-N |
SMILES isomérique |
C1=C(SC(=C1)Cl)/C=C/CO |
SMILES canonique |
C1=C(SC(=C1)Cl)C=CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


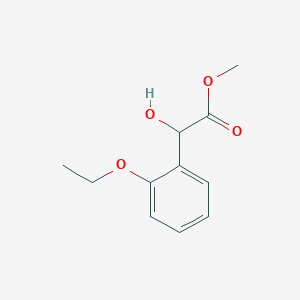
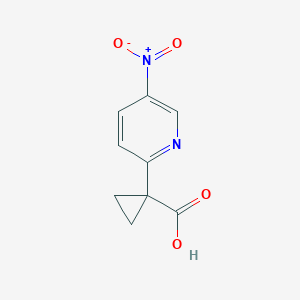
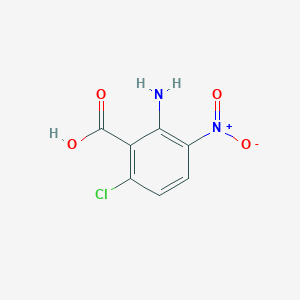
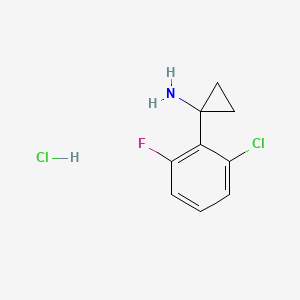
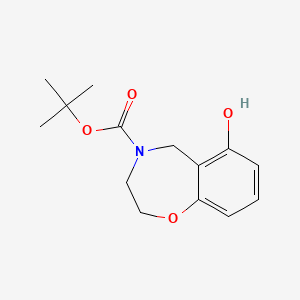
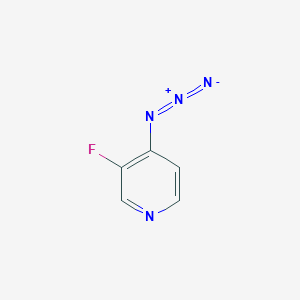
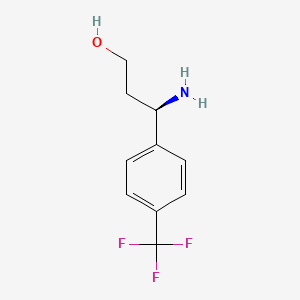

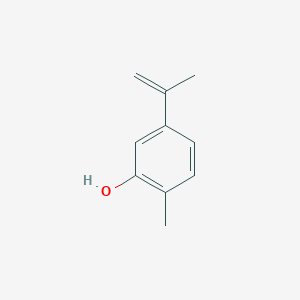
![N-(1-{[(4-methoxyphenyl)carbamoyl]methyl}-1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B13552191.png)
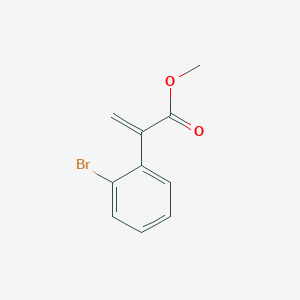
![2-({4-[(Cyclopentyloxy)carbonyl]phenyl}amino)benzoic acid](/img/structure/B13552196.png)
